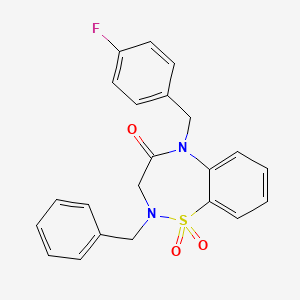![molecular formula C13H17NO4 B11211570 N-[3-(4-methoxyphenyl)-3-oxopropyl]-N-methylglycine](/img/structure/B11211570.png)
N-[3-(4-methoxyphenyl)-3-oxopropyl]-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID is a complex organic compound characterized by the presence of a methoxyphenyl group, a ketone, and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scalable production could be achieved through optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the ketone group can produce secondary alcohols.
科学的研究の応用
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID involves its interaction with various molecular targets. The methoxyphenyl group can interact with aromatic amino acids in proteins, while the ketone and amino groups can form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence metabolic pathways.
類似化合物との比較
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the amino and ketone groups.
4-Methoxyphenylglyoxal: Shares the methoxyphenyl group but differs in the presence of the glyoxal moiety.
Uniqueness
2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
2-[[3-(4-methoxyphenyl)-3-oxopropyl]-methylamino]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-14(9-13(16)17)8-7-12(15)10-3-5-11(18-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,17) |
InChIキー |
JVVOTBWQGYWMOM-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)C1=CC=C(C=C1)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211488.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B11211490.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11211494.png)
![methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11211495.png)
![4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B11211503.png)
![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11211512.png)

![4-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11211531.png)
![2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11211537.png)
![N-(1-methoxypropan-2-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211538.png)
![5-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11211539.png)
![2-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B11211546.png)
![N-(3-methoxyphenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11211550.png)

